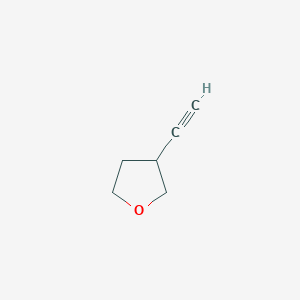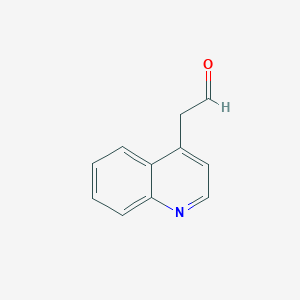
2-(Quinolin-4-YL)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-4-yl)acetaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various quinoline derivatives. These derivatives have been extensively studied due to their potential pharmacological properties, particularly as antitubercular agents . The compound is characterized by the presence of a quinoline moiety, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the use of 2-(quinolin-4-yl)acetaldehyde or related structures as intermediates. For instance, 2-(quinolin-4-yloxy)acetamides, which show potent in vitro inhibition of Mycobacterium tuberculosis, are synthesized through chemical modifications of lead compounds . Similarly, 2-quinoxalinyl carbaldehyde dimethyl acetals, which can be converted into 2-quinoxalinyl carbaldehydes, are synthesized via a cross-coupling reaction with methanol . A green and efficient synthesis of 2-amino-3-cyanoquinoline derivatives has been reported using 4-hydroxyquinolin-2(1H)-one, aldehyde, and malononitrile in the presence of ammonium acetate . Additionally, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized through a Passerini three-component reaction involving quinoline-4-carbaldehyde .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and diverse. For example, the crystal structure of a quinoline-related compound, acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, has been determined by X-ray diffraction analysis, revealing a monoclinic space group and a stable chair conformation for the pyranoid ring .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions. A synergistic I2/amine promoted Povarov-type reaction has been used to synthesize 2-acyl-3-aryl(alkyl)quinolines using aryl(alkyl)acetaldehydes as alkene surrogates . Tandem Knoevenagel condensation with aldehyde and Michael addition of enamine with the quinone methide is another approach for synthesizing 2-hydroxypyrano[3,2-c]quinolin-5-ones . Electrophile-mediated cyclization reactions of 2-isocyanostyrene derivatives have been employed to synthesize 2,4-disubstituted quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(quinolin-4-yl)acetaldehyde and its derivatives are influenced by their molecular structure. While specific physical properties such as melting points, boiling points, and solubility are not detailed in the provided papers, the chemical properties are highlighted through their reactivity in various synthesis reactions. The stability of the compounds, as well as their reactivity towards different reagents, is crucial for their potential application in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinoline Derivatives
2-(Quinolin-4-yl)acetaldehyde is employed in the synthesis of various quinoline derivatives. One study outlines a method for synthesizing 4-functionalized quinoline derivatives, involving ethynyl ketene-S,S-acetals reacting with arylamines and aldehydes (Yu-Long Zhao et al., 2007). Another research highlights the synthesis of 2,4-disubstituted quinolines by electrophile-mediated cyclization reactions of 2-isocyanostyrene derivatives (K. Kobayashi et al., 2004).
Three-Component Reactions
A study describes the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides via a Passerini three-component reaction, indicating the versatility of 2-(Quinolin-4-yl)acetaldehyde in multi-component synthesis processes (Jafar Taran et al., 2014).
Applications in Antimicrobial and Antitubercular Agents
Derivatives of 2-(Quinolin-4-yl)acetaldehyde have been evaluated for their potential as antimicrobial agents. For example, a study synthesizes (2E)-1-(8-hydroxyquinolin-7-yl)-3-(Aryl) prop-2-en-1-one, derivatives of Chalcones, and evaluates their anti-bacterial activity (A. Chabukswar et al., 2012). Additionally, 2-(Quinolin-4-yloxy)acetamides have been identified as potent inhibitors of Mycobacterium tuberculosis growth, effective against drug-susceptible and drug-resistant strains (K. Pissinate et al., 2016).
Other Applications
2-(Quinolin-4-yl)acetaldehyde derivatives have also been explored for other applications, such as in the synthesis of DNA adducts of acetaldehyde, providing insights into its mutagenic and carcinogenic properties (M. Wang et al., 2000). Additionally, compounds like 2-(quinolin-2-yl)quinazolin-4(3H)-one, related to 2-(Quinolin-4-yl)acetaldehyde, have been studied for their role as corrosion inhibitors for steel in acidic environments (Weiwei Zhang et al., 2016).
Zukünftige Richtungen
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Therefore, future research may focus on the synthesis of new quinoline derivatives and their potential applications in various fields.
Eigenschaften
IUPAC Name |
2-quinolin-4-ylacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-8-6-9-5-7-12-11-4-2-1-3-10(9)11/h1-5,7-8H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRPQHAAUCSUHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627139 |
Source


|
| Record name | (Quinolin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinolin-4-YL)acetaldehyde | |
CAS RN |
545423-96-9 |
Source


|
| Record name | (Quinolin-4-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40627139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

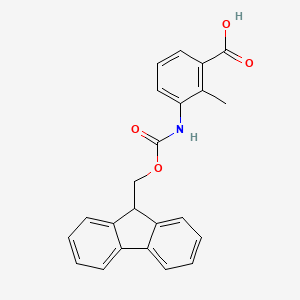
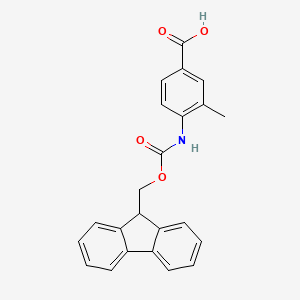






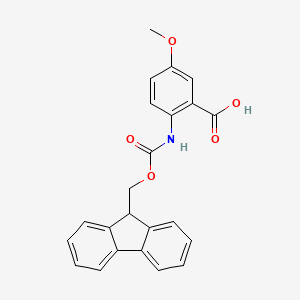
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)
